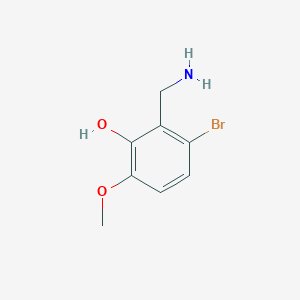
2-Bromo-5-methoxy-6-hydroxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-6-hydroxybenzylamine is an organic compound with the chemical formula C8H10BrNO2 It is a derivative of benzylamine, featuring bromine, methoxy, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-6-hydroxybenzylamine typically involves the bromination of 5-methoxy-6-hydroxybenzylamine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-6-hydroxybenzylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-bromo-5-methoxy-6-hydroxybenzaldehyde.
Reduction: Formation of 5-methoxy-6-hydroxybenzylamine.
Substitution: Formation of 2-azido-5-methoxy-6-hydroxybenzylamine.
Scientific Research Applications
2-Bromo-5-methoxy-6-hydroxybenzylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-6-hydroxybenzylamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition or activation of enzymes and receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A related compound with a carboxylic acid group instead of an amine group.
5-Methoxy-6-hydroxybenzylamine: A similar compound lacking the bromine atom.
2-Bromo-5-methoxybenzylamine: A compound with similar structure but lacking the hydroxy group.
Uniqueness
2-Bromo-5-methoxy-6-hydroxybenzylamine is unique due to the presence of both bromine and hydroxy functional groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
887596-91-0 |
|---|---|
Molecular Formula |
C8H10BrNO2 |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(aminomethyl)-3-bromo-6-methoxyphenol |
InChI |
InChI=1S/C8H10BrNO2/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |
InChI Key |
PVMRMKAUSRVMCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
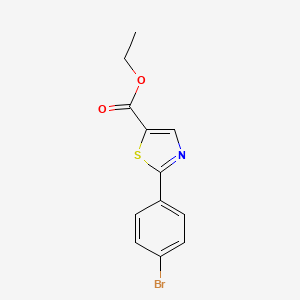
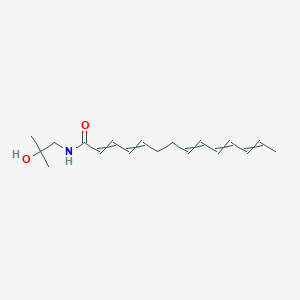
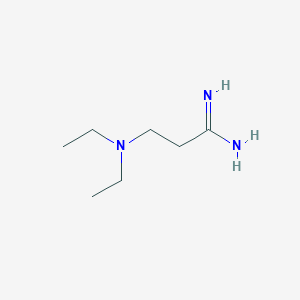
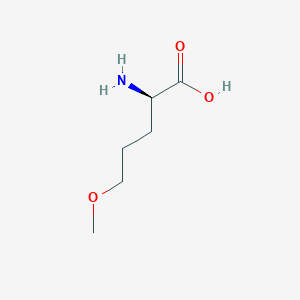
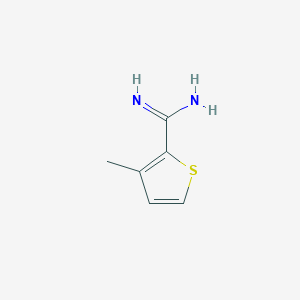
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)

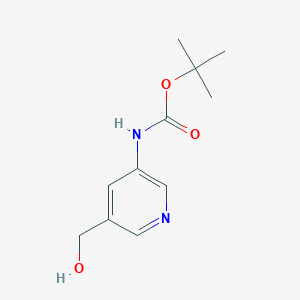
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]prop-2-enoic Acid](/img/structure/B12441661.png)
